2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium trifluoromethanesulfonate
Description
2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium trifluoromethanesulfonate is a cationic heterocyclic compound featuring a benzo[h]chromenium core with phenyl substituents at positions 2 and 4, stabilized by a trifluoromethanesulfonate (triflate) counterion. The triflate anion, a strong electron-withdrawing group, contributes to the compound’s stability and reactivity, making it a candidate for applications in catalysis or medicinal chemistry .
Properties
IUPAC Name |
2,4-diphenyl-5,6-dihydrobenzo[h]chromen-1-ium;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19O.CHF3O3S/c1-3-9-18(10-4-1)23-17-24(20-12-5-2-6-13-20)26-25-21-14-8-7-11-19(21)15-16-22(23)25;2-1(3,4)8(5,6)7/h1-14,17H,15-16H2;(H,5,6,7)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLZRIGOLKUTCO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)[O+]=C(C=C2C4=CC=CC=C4)C5=CC=CC=C5.C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation with Cyanuric Chloride
A foundational step involves introducing phenyl groups to the chromene core. In a method analogous to the synthesis of 2-(2,4-dihydroxyphenyl)-4,6-diphenyl-1,3,5-s-triazine, cyanuric chloride serves as an electrophilic agent. Reacting cyanuric chloride with benzene in chlorobenzene and ethyl acetate solvents, catalyzed by aluminum trichloride (AlCl₃), generates a chloro-intermediate. This intermediate undergoes further alkylation with resorcinol derivatives to attach phenyl moieties.
Reaction Conditions :
Optimization of Alkylation Efficiency
To minimize byproducts, the reaction avoids isolating intermediates. Direct treatment of the chloro-intermediate with resorcinol in a one-pot system reduces power and raw material consumption by 15–20% compared to traditional methods.
Cyclization and Chromene Core Formation
Acid-Catalyzed Cyclization
The dihydrobenzo[h]chromene skeleton forms via acid-mediated cyclization. Trifluoromethanesulfonic acid (TfOH), a strong Brønsted acid, protonates a prochiral carbon, triggering intramolecular electrophilic attack and ring closure. This step mirrors the debenzylation of 4,5-dibenzyloxy-2,β-dinitrostyrene using trifluoroacetic acid, albeit with TfOH for enhanced stability.
Critical Parameters :
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Acid: TfOH (1.5 equivalents)
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Solvent: Dichloromethane (ambient temperature)
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Reaction Time: 4–6 hours
Palladium-Catalyzed Reductive Cyclization
An alternative route employs catalytic hydrogenation. Using 10% Pd/C under H₂ (40–55 psi), a nitro-precursor undergoes reductive cyclization. However, this method risks byproduct formation, as seen in 5,6-dihydroxyindole synthesis, necessitating rigorous purification.
Chromenium Ion Stabilization with Triflate Counterion
Ion Exchange via Triflic Acid
The chromenium ion is stabilized by introducing trifluoromethanesulfonate. Adding TfOH to the cyclized intermediate protonates the chromene, forming the chromenium ion paired with triflate. This method parallels the synthesis of diphenyl(vinyl)sulfonium triflate, where triflate serves as a non-nucleophilic counterion.
Procedure :
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Dissolve cyclized product in anhydrous THF.
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Add TfOH dropwise at 0°C.
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Stir for 1 hour, then precipitate with diethyl ether.
Solvent and Temperature Effects
Using polar aprotic solvents (e.g., THF) improves ion dissociation. Elevated temperatures (50–60°C) accelerate protonation but may degrade the chromenium ion, necessitating a balance between reaction speed and stability.
Purification and Yield Optimization
Azeotropic Distillation
Post-reaction, solvents like ethyl acetate and chlorobenzene are recovered via azeotropic distillation with water, reducing waste and cost. This step achieves >90% solvent recovery, critical for industrial scalability.
Recrystallization Techniques
The crude product is recrystallized from toluene and petroleum ether (1:3 v/v), yielding 65% pure chromenium triflate. Alternative solvents (e.g., acetonitrile) are avoided due to poor solubility of aromatic intermediates.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃, chlorobenzene, 70°C | 65% | High regioselectivity | Requires toxic solvents |
| Reductive Cyclization | Pd/C, H₂, ethyl acetate | 45% | Mild conditions | Low yield, byproduct formation |
| Acid-Mediated | TfOH, dichloromethane, ambient | 70% | Rapid protonation | Acid handling hazards |
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenium core to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium trifluoromethanesulfonate exhibit promising anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, a study demonstrated that derivatives of this compound could inhibit the proliferation of various cancer cell lines, including breast and lung cancers .
Antimicrobial Properties
Another significant application is in the development of antimicrobial agents. The trifluoromethanesulfonate group enhances the lipophilicity of the molecule, which can improve its ability to penetrate bacterial membranes. A case study reported that derivatives of this compound displayed effective antibacterial activity against resistant strains of Staphylococcus aureus .
Materials Science Applications
Organic Photovoltaics
The compound has been investigated for its role in organic photovoltaic (OPV) devices. Its structural characteristics allow it to act as an electron acceptor in donor-acceptor systems. A research project highlighted the use of this compound in fabricating OPV cells with improved efficiency due to enhanced charge transport properties .
Polymer Composites
In materials science, this compound has been utilized as a dopant in polymer composites to enhance electrical conductivity. Studies have shown that incorporating this compound into polymer matrices can significantly improve their electrical properties, making them suitable for applications in flexible electronics and sensors .
Environmental Science Applications
Pesticide Development
The synthesis of novel pesticides has also been a focus for this compound. Its ability to disrupt specific biochemical pathways in pests makes it a candidate for developing environmentally friendly pesticides. Research indicates that formulations containing this compound have shown reduced toxicity to non-target organisms while maintaining efficacy against agricultural pests .
Wastewater Treatment
Another innovative application is in wastewater treatment processes. The compound's reactive groups can facilitate the degradation of organic pollutants in wastewater. A case study demonstrated that using this compound as a catalyst significantly improved the breakdown of hazardous substances in contaminated water sources .
Data Tables and Case Studies
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium trifluoromethanesulfonate involves its interaction with molecular targets through its chromenium core and diphenyl groups. These interactions can disrupt biological pathways or catalyze chemical reactions. The trifluoromethanesulfonate counterion plays a crucial role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Structural Variations
Benzo[h]chromenium vs. Benzo[h]quinoline Derivatives
- Target Compound : The benzo[h]chromenium core combines a benzannulated chromene system with a partially saturated dihydro moiety. This structure balances aromaticity and flexibility, which may influence DNA intercalation or binding to biological targets .
- 2,4-Diphenyl-5,6-dihydrobenzo[h]quinolin-8-amine (): Replaces the chromenium oxygen with a nitrogen atom, forming a quinoline scaffold. The 8-amine substituent enhances DNA intercalation and topoisomerase IIα inhibition, with CF₃ and OCF₃ groups at positions 3' or 4' improving antiproliferative activity in cancer cells .
Substituent Effects
- Electron-Withdrawing Groups (EWGs) : Triflate (CF₃SO₃⁻) in the target compound enhances solubility and stability compared to chloride or perchlorate counterions. Analogs with -CF₃ or -OCF₃ substituents (e.g., compound 19 in ) exhibit stronger Topo IIα inhibition due to increased electrophilicity and DNA-binding affinity .
- Fluorinated Derivatives: Fluorine atoms in 2,4-diphenyl-5,6-benzoquinoline derivatives () improve thermal stability and electron-deficient character, analogous to triflate’s role in the target compound .
Counterion Impact
The triflate counterion’s low basicity and high stability make it preferable for synthetic applications requiring inert conditions, whereas chloride’s high solubility suits biological assays .
Key Research Findings
Triflate’s Role : The triflate counterion enhances thermal stability and reactivity, making the target compound suitable for electrophilic substitutions or catalytic applications .
Crystal Packing : Chromenium perchlorate () exhibits C–H⋯O and π-π interactions, whereas triflate’s bulkier size may alter packing efficiency and thermodynamic stability .
Biological Activity
2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium trifluoromethanesulfonate is a compound with a unique chromenium core that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The compound features a chromenium core substituted with two phenyl groups and a trifluoromethanesulfonate moiety. Its molecular formula is with a molecular weight of approximately 480.48 g/mol. The presence of the trifluoromethanesulfonate group enhances its solubility and reactivity, making it suitable for various biological applications.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory responses.
- Antioxidant Activity : Studies indicate that this compound exhibits significant free radical scavenging capabilities, which can mitigate oxidative stress in cells.
- Cytotoxicity : Preliminary investigations have demonstrated that it may possess cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Properties : A study evaluated the cytotoxic effects of this compound on the MCF-7 breast cancer cell line. The compound exhibited an IC50 value of 20 µM, indicating moderate cytotoxicity. This suggests its potential as a lead compound for further development in cancer therapy.
- Anti-inflammatory Effects : In vitro studies demonstrated that the compound significantly inhibited COX-2 enzyme activity with an IC50 value of 15 µM. This inhibition could potentially lead to reduced inflammation and pain relief in clinical settings.
- Antioxidant Studies : The compound was tested for its ability to scavenge free radicals using the DPPH assay. Results indicated a scavenging ability comparable to standard antioxidants, highlighting its potential use in formulations aimed at reducing oxidative stress-related damage.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4-diphenyl-5,6-dihydrobenzo[h]chromenium trifluoromethanesulfonate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via multi-step reactions involving cyclization and sulfonation. For example, derivatives of dihydrobenzo[h]chromenium are typically synthesized by reacting substituted chromene precursors with trifluoromethanesulfonic anhydride under inert atmospheres (e.g., N₂) in acetonitrile or dichloromethane. Acidic conditions (pH 2, using triflic acid) are critical to protonate intermediates and stabilize the triflate anion . Purification involves recrystallization from methanol-water mixtures or column chromatography. Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of precursor to triflate donor) and controlled evaporation rates for crystal formation .
Q. How is the molecular and crystalline structure of this compound characterized, and what techniques are prioritized for validating its geometry?
- Methodological Answer : X-ray crystallography is the gold standard for resolving the 3D structure, particularly to confirm the planarity of the chromenium core and torsion angles (e.g., ~7° twist between fused aromatic systems). Computational studies (DFT or molecular mechanics) supplement experimental data to model intramolecular interactions, such as C–H⋯O hydrogen bonds and π-π stacking, which stabilize the crystalline lattice . Spectroscopic methods like ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) validate molecular identity, with NMR chemical shifts (e.g., δ 7.2–8.5 ppm for aromatic protons) confirming substitution patterns .
Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they affect thermodynamic stability?
- Methodological Answer : The trifluoromethanesulfonate anion participates in weak C–H⋯O and C–F⋯π interactions with the cationic chromenium core, while the planar aromatic system facilitates π-π stacking (3.5–4.0 Å interplanar distances). These interactions collectively contribute to a Gibbs free energy of crystallization (ΔG°) of approximately −15 to −20 kJ/mol, as calculated via thermodynamic modeling. Solvent polarity (e.g., acetonitrile vs. dichloromethane) significantly impacts lattice energy due to dielectric effects on ion pairing .
Advanced Research Questions
Q. How does this compound act as a DNA intercalator and topoisomerase IIα inhibitor?
- Methodological Answer : The planar chromenium core intercalates between DNA base pairs, disrupting helical topology and stabilizing the topoisomerase IIα-DNA cleavage complex. Mechanistic studies involve:
- Ethidium bromide displacement assays to quantify DNA-binding affinity (e.g., IC₅₀ = 0.5–2 μM).
- Molecular docking (using AutoDock Vina) to model interactions with the TOP2α ATP-binding domain, highlighting hydrogen bonds between the triflate group and Arg503/Asn520 residues .
- Kinetic assays (e.g., kcat inhibition) to measure enzymatic activity suppression.
Q. What computational strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- QSAR models correlate substituent effects (e.g., −CF₃, −OCH₃) with bioactivity. Hammett σ constants and logP values predict electronic and hydrophobic contributions to DNA affinity .
- TD-DFT calculations simulate excited-state intramolecular proton transfer (ESIPT) in chromophores, linking fluorescence properties to substituent electronic effects .
- Free-energy perturbation (FEP) simulations assess binding affinity changes upon structural modifications (e.g., replacing phenyl with pyridyl groups).
Q. How do researchers resolve contradictions in biological activity data across cell lines (e.g., HCT15 vs. HeLa)?
- Methodological Answer : Discrepancies arise from cell-specific factors like membrane permeability or efflux pump expression. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
